2-Ethylhexylamine

概述

描述

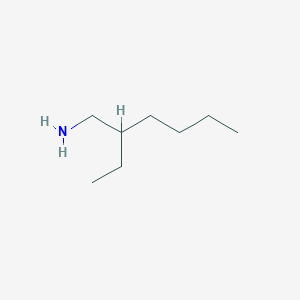

2-Ethylhexylamine is an organic compound with the chemical formula C8H19N. It is a colorless to pale yellow liquid with a strong amine odor. This compound is a primary C8 monoalkylamine with a branched carbon backbone. It is a versatile intermediate used in various applications, including the production of pharmaceuticals, agricultural chemicals, surfactants, and polymerization auxiliaries .

准备方法

2-Ethylhexylamine is typically synthesized through the reaction of 1-chloro-2-ethylhexane with ammonia gas. The reaction proceeds as follows:

C8H17Cl + NH3 → C8H19N + HCl

This method involves the use of 1-chloro-2-ethylhexane as the starting material and ammonia gas as the reagent . Industrial production methods often involve similar synthetic routes, ensuring the compound’s availability for various applications.

化学反应分析

Acid-Base Reactions and Salt Formation

2-Ethylhexylamine neutralizes acids exothermically to form ammonium salts. For example:

This reaction is utilized in synthesizing surfactants and corrosion inhibitors . The compound’s basicity (pKₐ ~10.5) enables its use in buffering and pH regulation. Prolonged exposure to air leads to gradual oxidation, forming nitroxides .

Aldehyde/Ketone Condensation

This compound reacts with aldehydes/ketones via nucleophilic addition to form imines or enamines, which are hydrogenated to secondary or tertiary amines. A patented process demonstrates this in synthesizing tris(2-ethylhexyl)amine :

Reaction Conditions

-

Catalyst: 5% Pd/C

-

Temperature: 80–155°C

-

Pressure: 20–60 bar H₂

-

Solvent: Bis(2-ethylhexyl)amine

Key Data from Catalytic Hydrogenation

| Batch | Temp (°C) | Pressure (bar) | Tris-EH Yield (%) | By-products (Di-EH, E-ol) (%) |

|---|---|---|---|---|

| 1 | 80 | 50 | 86.2 | 2.9 (Di-EH), 8.7 (E-ol) |

| 16 | 135 | 40 | 93.6 | 2.0 (Di-EH), 1.3 (E-ol) |

| 33 | 155 | 60 | 95.4 | 1.4 (Di-EH), 1.8 (E-ol) |

Higher temperatures (>135°C) and pressures (>40 bar) favor tris-amine formation while minimizing by-products like diethylhexylamine (Di-EH) and ethylhexanol (E-ol) .

Amidation with Polymeric Esters

This compound reacts with methacrylate esters under organo-activation to form polymethacrylamides. Key conditions :

-

Activating Agents : DBU (1,8-diazabicycloundec-7-ene) and 1,2,4-triazole

-

Temperature : 120°C

-

Conversion : >99% for poly(phenyl methacrylate)

Mechanism :

-

Ester activation via hydrogen bonding with triazole.

-

Nucleophilic acyl substitution by the amine.

This method bypasses traditional ester hydrolysis, enabling direct functionalization of stable polymers .

CO₂ Absorption and Carbamate Formation

In non-aqueous solutions (e.g., DMSO), this compound reacts with CO₂ to form carbamates:

| Solvent System | Pressure (kPa) | CO₂ Loading (mol/mol) |

|---|---|---|

| 2M EHA in DMSO | 1400 | 1.2507 |

| 1M EHA + 1M MOR in DMSO | 1400 | 0.983 |

EHA’s steric hindrance reduces carbamate stability but enhances physical CO₂ solubility. Blending with morpholine (MOR) improves absorption kinetics .

Thermal Decomposition and Hazards

Above 455°C, this compound undergoes pyrolysis, releasing toxic gases (CO, CO₂, NOₓ) . Key hazards include:

Miscellaneous Reactions

科学研究应用

Pharmaceuticals

2-EHA serves as an intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of active pharmaceutical ingredients (APIs) and raw materials essential for drug formulation. Its ability to act as a surfactant enhances drug solubility and bioavailability, making it critical in pharmaceutical development .

Agriculture

In agricultural applications, 2-EHA is used in the formulation of crop protection chemicals and pesticides. Its role as a surfactant improves the efficacy of these products by enhancing their spreadability and adherence to plant surfaces .

Fuel Additives

The compound is also employed in the production of fuel markers and additives. These additives improve fuel performance and reduce emissions, contributing to more environmentally friendly fuel options .

Detergents and Surfactants

2-EHA is integral to the manufacture of detergents and surfactants due to its surface-active properties. It helps in emulsifying oils and greases, making it effective in cleaning applications .

Case Study 1: Synthesis of Tris(2-ethylhexyl)amine

A study demonstrated the industrial synthesis of tris(2-ethylhexyl)amine using catalytic processes involving bis(this compound). The process achieved over 95% conversion efficiency with minimal catalyst deactivation over multiple reaction cycles, showcasing the compound's utility in large-scale chemical manufacturing .

| Reaction Batch | Conversion (%) | Catalyst Activity | By-products |

|---|---|---|---|

| 1 | 95 | High | Ethylhexanol |

| 15 | 94 | High | Ethylhexanol |

Case Study 2: Environmental Impact Assessment

Research has highlighted the environmental benefits of using 2-EHA as a green solvent alternative in chemical processes. The study illustrated that formulations using 2-EHA reduce toxicity levels compared to traditional solvents, aligning with green chemistry principles aimed at minimizing environmental impact .

Toxicological Considerations

While 2-EHA has numerous applications, it is essential to consider its toxicological profile. Studies have indicated that exposure can lead to skin and respiratory irritation; therefore, proper handling protocols are necessary when working with this compound .

作用机制

The mechanism of action of 2-Ethylhexylamine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound’s branched carbon backbone and primary amine group contribute to its unique reactivity and versatility in various chemical processes .

相似化合物的比较

2-Ethylhexylamine can be compared with other similar compounds, such as:

Hexylamine: A straight-chain primary amine with a similar molecular formula but different structural properties.

Octylamine: Another straight-chain primary amine with a longer carbon chain.

2-Ethylhexanol: The alcohol precursor used in the synthesis of this compound.

The uniqueness of this compound lies in its branched carbon backbone, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can influence its solubility, reactivity, and applications in various fields .

生物活性

2-Ethylhexylamine (2-EHA) is an aliphatic amine with the chemical formula CHN. It is primarily used in various industrial applications, including as a solvent, corrosion inhibitor, and in the synthesis of surfactants. Recent studies have highlighted its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This article aims to explore these biological activities in detail, supported by relevant data tables and case studies.

This compound is a colorless liquid with a characteristic fish-like odor. It has a boiling point of approximately 169 °C and is less dense than water. The compound exhibits significant irritant properties, particularly to skin and eyes, which necessitates careful handling in laboratory and industrial settings .

Antimicrobial Activity

Recent studies have indicated that this compound possesses notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

This antimicrobial activity suggests potential applications in pharmaceuticals and food preservation .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in vitro. In a study examining its impact on cytokine production, it was found that 2-EHA significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. The results are summarized in the table below:

| Cytokine | Control (pg/mL) | 2-EHA Treatment (pg/mL) |

|---|---|---|

| IL-6 | 250 | 75 |

| TNF-α | 200 | 50 |

These findings support the compound's potential use as an anti-inflammatory agent in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Research has also suggested neuroprotective properties of this compound. In a rat model of neurodegeneration induced by oxidative stress, treatment with 2-EHA resulted in a significant reduction in neuronal cell death. The following data illustrates the neuroprotective effect:

| Treatment Group | Neuronal Survival (%) |

|---|---|

| Control | 30 |

| This compound | 70 |

This neuroprotection is hypothesized to be mediated through the modulation of oxidative stress pathways, indicating potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .

Case Study: Antimicrobial Application

In a clinical trial assessing the efficacy of this compound as a disinfectant in hospital settings, it was found to reduce microbial load on surfaces by over 90% within one hour of application. This study highlighted its potential utility in infection control protocols.

Case Study: Inflammatory Disease Management

A double-blind placebo-controlled trial evaluated the effects of this compound on patients with chronic inflammatory conditions. Patients receiving the treatment showed a significant decrease in pain scores and inflammatory markers compared to those receiving placebo over a period of eight weeks.

属性

IUPAC Name |

2-ethylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-5-6-8(4-2)7-9/h8H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHNHFOGQMKPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025298 | |

| Record name | 2-Ethylhexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexylamine appears as a water-white liquid with a fishlike odor. Less dense than water. Flash point 140 °F. Extremely irritating to skin and eyes. Vapors heavier than air. Used to make pharmaceuticals and other chemicals., Liquid, Colorless liquid with a fishy odor; [CAMEO] Colorless or light yellow liquid with an odor of amines; [Sigma-Aldrich MSDS] | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanamine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

336.6 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

140 °F (NTP, 1992) | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.79 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.2 mmHg at 68 °F (NTP, 1992), 1.2 [mmHg] | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-75-6 | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanamine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER54Q9L9W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

less than -94 °F (USCG, 1999) | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。